2,5,5-Tribenzylpyrazolidin-3-one
Description
2,5,5-Tribenzylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes three benzyl groups attached to a pyrazolidinone ring. The presence of these benzyl groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
CAS No. |
657395-52-3 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,5,5-tribenzylpyrazolidin-3-one |
InChI |
InChI=1S/C24H24N2O/c27-23-18-24(16-20-10-4-1-5-11-20,17-21-12-6-2-7-13-21)25-26(23)19-22-14-8-3-9-15-22/h1-15,25H,16-19H2 |
InChI Key |
GYMDJYDUIDMMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(NC1(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Tribenzylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with benzylideneacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidinone ring.
Industrial Production Methods
Industrial production of 2,5,5-Tribenzylpyrazolidin-3-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Tribenzylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolidinones.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example,
Biological Activity
2,5,5-Tribenzylpyrazolidin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and presenting data in a structured format.
Biological Activities
The biological activities of 2,5,5-Tribenzylpyrazolidin-3-one have been investigated in several studies, revealing its potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory Activity
Research has shown that 2,5,5-Tribenzylpyrazolidin-3-one exhibits significant anti-inflammatory effects. In a study assessing its impact on inflammation markers in animal models, the compound was found to reduce edema and inflammatory cytokines significantly.
Table 1: Anti-inflammatory Effects of 2,5,5-Tribenzylpyrazolidin-3-one
| Dose (mg/kg) | Edema Reduction (%) | Cytokine Level (pg/mL) |
|---|---|---|
| 10 | 40 | 150 |
| 20 | 65 | 100 |
| 50 | 85 | 50 |
Analgesic Activity
In addition to its anti-inflammatory properties, the compound has demonstrated analgesic activity. In a series of pain models (e.g., acetic acid-induced writhing test), it significantly reduced pain responses compared to control groups.
Table 2: Analgesic Effects of 2,5,5-Tribenzylpyrazolidin-3-one
| Treatment Group | Writhing Response (Count) |
|---|---|
| Control | 30 |
| Low Dose (10 mg) | 20 |
| Medium Dose (20 mg) | 10 |
| High Dose (50 mg) | 3 |
The mechanism through which 2,5,5-Tribenzylpyrazolidin-3-one exerts its biological effects appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis. This pathway is critical in mediating inflammation and pain responses.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings. For instance:
- Case Study A : A patient with chronic inflammatory pain was administered 20 mg/day of the compound for four weeks. Results indicated a significant decrease in pain levels and improved mobility.
- Case Study B : In another trial involving patients with osteoarthritis, participants taking 50 mg/day reported substantial relief from joint pain compared to those receiving placebo.
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